

Spectroscopic Profile of Methyl 2-(4-hydroxy-3-nitrophenyl)acetate: A Technical Guide

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Compound of Interest

Compound Name:	Methyl 2-(4-hydroxy-3-nitrophenyl)acetate
Cat. No.:	B1332236

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This technical guide provides a comprehensive overview of the spectroscopic characterization of **Methyl 2-(4-hydroxy-3-nitrophenyl)acetate**, a key organic intermediate. This document details the expected data from core spectroscopic techniques, outlines standardized experimental protocols for obtaining this data, and presents a logical workflow for its structural elucidation.

Spectroscopic Data Summary

The following tables summarize the predicted and inferred spectroscopic data for **Methyl 2-(4-hydroxy-3-nitrophenyl)acetate**. This data is essential for the structural confirmation and purity assessment of the compound.

Table 1: Predicted ^1H NMR Spectroscopic Data

Signal	Predicted Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
1	~7.9	Doublet	~2.0	Ar-H (ortho to NO ₂ and OH)
2	~7.2	Doublet	~8.5	Ar-H (ortho to CH ₂ COOCH ₃)
3	~7.0	Doublet of doublets	~8.5, ~2.0	Ar-H (meta to NO ₂ and OH)
4	~3.7	Singlet	N/A	OCH ₃
5	~3.6	Singlet	N/A	CH ₂
6	Variable	Broad Singlet	N/A	OH

Note: Predicted data serves as a guideline for spectral interpretation. Actual experimental values may vary based on solvent and instrument conditions.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon Atom	Predicted Chemical Shift (δ, ppm)
C=O	~171
Aromatic C-OH	~155
Aromatic C-NO ₂	~140
Aromatic C-CH ₂	~135
Aromatic CH (ortho to CH ₂ COOCH ₃)	~130
Aromatic CH (ortho to NO ₂ and OH)	~125
Aromatic CH (meta to NO ₂ and OH)	~115
OCH ₃	~52
CH ₂	~40

Note: Predicted data serves as a guideline for spectral interpretation. Actual experimental values may vary based on solvent and instrument conditions. PubChem also indicates the availability of a ^{13}C NMR spectrum for this compound.[\[1\]](#)

Table 3: FT-IR Spectroscopic Data (Inferred from 4-hydroxy-3-nitrophenylacetic acid)

Vibrational Mode	Expected Wavenumber (cm $^{-1}$)	Intensity
O-H stretch (phenolic)	3400 - 3200	Broad
C-H stretch (aromatic)	3100 - 3000	Medium
C-H stretch (aliphatic)	3000 - 2850	Medium
C=O stretch (ester)	~1735	Strong
N-O stretch (asymmetric)	1550 - 1500	Strong
C=C stretch (aromatic)	1600 - 1450	Medium-Strong
N-O stretch (symmetric)	1360 - 1320	Strong
C-O stretch (ester)	1300 - 1000	Strong

Note: Data is inferred from the closely related compound 4-hydroxy-3-nitrophenylacetic acid, for which FT-IR data is available.[\[2\]](#) The ester C=O stretch is predicted based on typical values for this functional group.

Table 4: Mass Spectrometry Data (Based on GC-MS of the target compound and MS of 4-hydroxy-3-nitrophenylacetic acid)

m/z	Possible Fragment Ion
211	$[M]^+$ (Molecular Ion)
197	$[M - CH_2]^+$ or $[M - NH_2]^+$ (from rearrangement)
180	$[M - OCH_3]^+$
152	$[M - COOCH_3]^+$
106	$[C_6H_4(OH)(NO_2)]^+$
77	$[C_6H_5]^+$

Note: PubChem indicates the availability of a GC-MS spectrum for **Methyl 2-(4-hydroxy-3-nitrophenyl)acetate**.^[1] The fragmentation pattern is further informed by the mass spectrum of the corresponding carboxylic acid, 4-hydroxy-3-nitrophenylacetic acid, which shows a base peak at m/z 152 and a molecular ion peak at m/z 197.

Experimental Protocols

Detailed methodologies for the spectroscopic characterization of **Methyl 2-(4-hydroxy-3-nitrophenyl)acetate** are provided below. These protocols represent standard procedures in organic chemistry and may be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1 1H NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$) in a clean, dry NMR tube. The choice of solvent will depend on the sample's solubility.
- Instrument Setup:
 - Place the NMR tube in the spectrometer's probe.
 - Lock the field frequency using the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.

- Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay.
- Data Acquisition: Acquire the ^1H NMR spectrum.
- Data Processing:
 - Apply Fourier transformation to the raw data.
 - Phase the spectrum to obtain a flat baseline.
 - Calibrate the chemical shift scale using the residual solvent peak as a reference.
 - Integrate the signals to determine the relative ratios of the protons.
 - Analyze the splitting patterns (multiplicity) and coupling constants (J values).

2.1.2 ^{13}C NMR Spectroscopy

- Sample Preparation: Prepare a more concentrated sample than for ^1H NMR, typically 20-50 mg in 0.7 mL of a deuterated solvent.
- Instrument Setup:
 - Follow the same initial setup steps as for ^1H NMR (locking and shimming).
 - Select the appropriate ^{13}C NMR experiment (e.g., proton-decoupled).
 - Set acquisition parameters, which will generally require a larger number of scans and may involve a wider spectral width compared to ^1H NMR.
- Data Acquisition: Acquire the ^{13}C NMR spectrum.
- Data Processing:
 - Apply Fourier transformation.
 - Phase the spectrum.

- Calibrate the chemical shift scale using the solvent signal as a reference.
- Identify the chemical shifts of the different carbon atoms.

Fourier-Transform Infrared (FT-IR) Spectroscopy

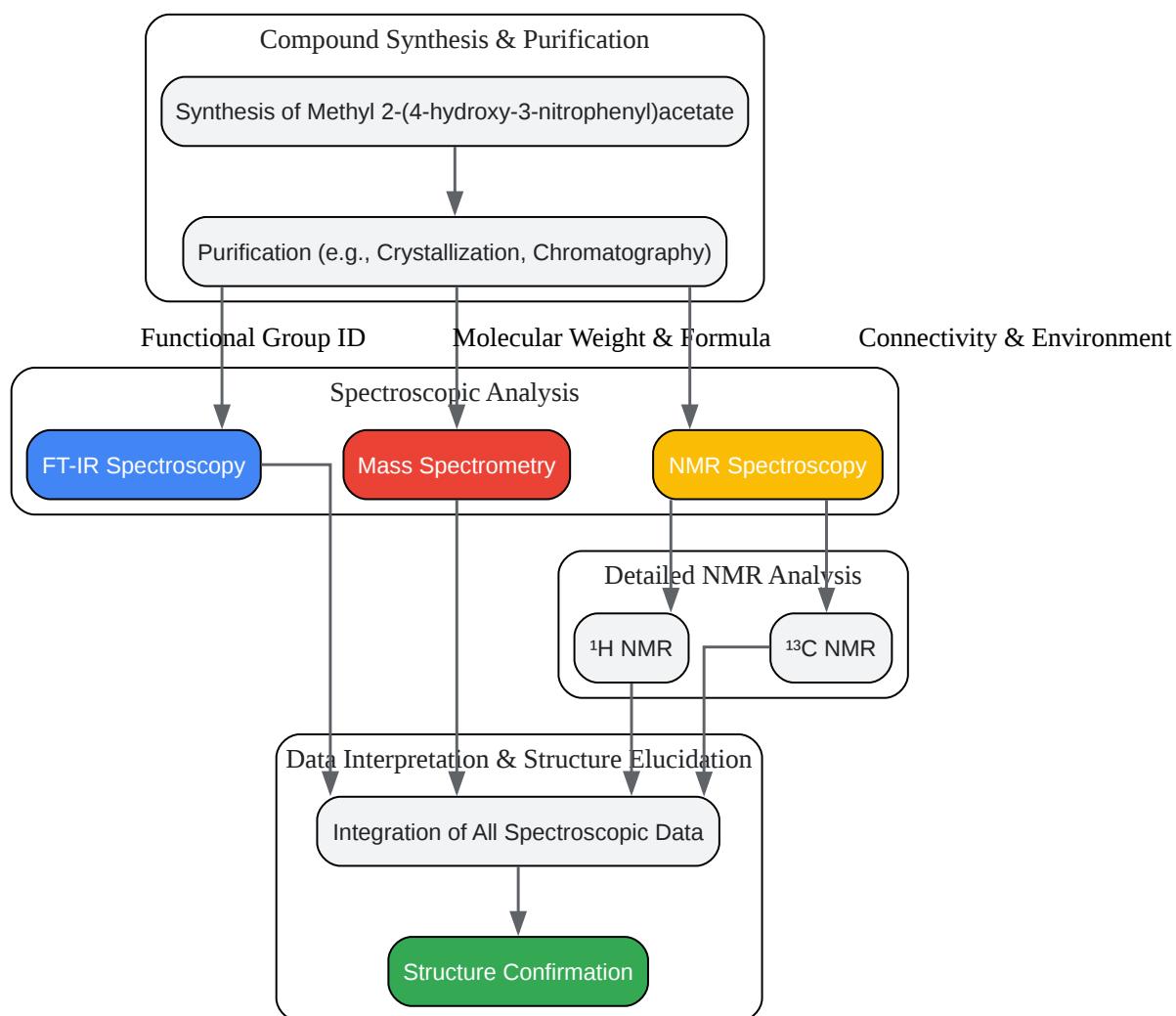
- Sample Preparation (KBr Pellet Method):
 - Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
 - Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.
- Sample Preparation (Thin Film Method):
 - Dissolve a small amount of the sample in a volatile solvent (e.g., acetone, dichloromethane).
 - Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the sample.
- Data Acquisition:
 - Place the sample (pellet or film) in the spectrometer's sample holder.
 - Record a background spectrum of the empty sample holder (or a blank KBr pellet).
 - Record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

- Sample Preparation:
 - For Gas Chromatography-Mass Spectrometry (GC-MS), dissolve a small amount of the sample in a volatile solvent to an appropriate concentration (typically in the ppm range).
 - For direct infusion, prepare a dilute solution of the sample in a suitable solvent compatible with the ionization source (e.g., methanol, acetonitrile).
- Instrument Setup:
 - Choose the appropriate ionization technique (e.g., Electron Ionization - EI for GC-MS, Electrospray Ionization - ESI for direct infusion).
 - Set the mass analyzer parameters, including the mass range to be scanned.
- Data Acquisition:
 - If using GC-MS, inject the sample into the GC, where it will be separated before entering the mass spectrometer.
 - If using direct infusion, introduce the sample solution directly into the ionization source.
 - The mass spectrometer will ionize the sample and separate the resulting ions based on their mass-to-charge ratio (m/z).
- Data Analysis:
 - Identify the molecular ion peak to determine the molecular weight of the compound.
 - Analyze the fragmentation pattern to gain information about the structure of the molecule.

Experimental Workflow and Logic

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel or synthesized organic compound like **Methyl 2-(4-hydroxy-3-nitrophenyl)acetate**.



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

This guide provides a foundational understanding of the spectroscopic properties of **Methyl 2-(4-hydroxy-3-nitrophenyl)acetate**. Researchers and scientists can utilize this information for compound identification, quality control, and as a basis for further studies in drug development and other chemical applications.

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References

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